2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride

Radiopharmaceuticals Molecular Imaging Drug Discovery

This chiral amino alcohol hydrochloride (C₈H₁₁ClINO, MW 299.54) is uniquely differentiated by the para-iodine moiety. The heavy iodine atom enables direct radioiodination (¹²³I/¹²⁴I) for SPECT/PET imaging—impossible with bromo/chloro analogs—and provides strong halogen bonding for structure-based drug design, enhancing target affinity and selectivity. Its +126 Da mass shift vs. the non-halogenated parent allows precise multiplexed MS quantification and activity-based protein profiling. Sourced in either (R)- or (S)-enantiomeric form (>95% purity), this scaffold is essential for medicinal chemistry programs requiring stereodefined intermediates for radioligand development, fragment-based screening, and chiral API synthesis.

Molecular Formula C8H11ClINO
Molecular Weight 299.53 g/mol
Cat. No. B12442490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride
Molecular FormulaC8H11ClINO
Molecular Weight299.53 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CO)N)I.Cl
InChIInChI=1S/C8H10INO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H
InChIKeyFXOQGXRQHSKXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride: A Chiral Amino Alcohol Building Block with a Heavy Halogen Handle


2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride (CAS: 2376106-42-0 for the S-enantiomer; 2829292-68-2 for the R-enantiomer) is a chiral amino alcohol that serves as a versatile building block in medicinal chemistry and chemical biology. It features a primary amine and a primary alcohol on a two-carbon chain, with a para-iodophenyl substituent that confers unique reactivity and physicochemical properties relative to non-halogenated or lighter halogen analogs [1]. The compound is commercially available in both enantiomeric forms with typical purities ≥95%, and is supplied as a hydrochloride salt, which enhances its stability and handling characteristics [2]. Its molecular formula is C₈H₁₁ClINO, with a molecular weight of 299.54 g/mol, making it significantly heavier than its bromo, chloro, fluoro, and non-halogenated counterparts [3].

Why 2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride Cannot Be Replaced by Lighter Halogen or Non-Halogenated Analogs


Attempting to substitute 2-amino-2-(4-iodophenyl)ethan-1-ol hydrochloride with its bromo, chloro, fluoro, or non-halogenated phenyl analogs in synthetic or biological workflows fails to preserve critical properties that hinge on the presence of the heavy iodine atom. The iodine substituent uniquely enables direct radioiodination for SPECT/PET imaging applications—a transformation that is not feasible with other halogens or hydrogen [1]. Furthermore, the iodine atom engages in significantly stronger halogen bonding interactions compared to bromine or chlorine, which can alter molecular recognition, crystal packing, and target binding in structure-based design [2]. The increased molecular weight (299.54 g/mol) provides a distinct mass shift in mass spectrometry-based assays, a feature absent in lighter analogs [3]. Finally, the enhanced lipophilicity conferred by the iodine atom—estimated to increase LogP by approximately 1.5–2.0 units relative to the non-iodinated parent—directly impacts membrane permeability and biodistribution profiles in ways that cannot be replicated by simple substitution [4].

Quantitative Differentiation Evidence: 2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride vs. Halogen and Non-Halogen Analogs


Unique Radioiodination Capability Enables SPECT/PET Tracer Development

The para-iodophenyl moiety in 2-amino-2-(4-iodophenyl)ethan-1-ol hydrochloride provides a direct handle for electrophilic radioiodination with ¹²³I or ¹²⁵I, a transformation that is chemically inaccessible for its bromo, chloro, fluoro, or non-halogenated analogs. In a representative study, a related 4-iodophenyl compound (4-ICEU) was radiolabeled with [¹²⁵I]iodide via direct electrophilic substitution, achieving an 80% radiochemical yield and 97% radiopurity [1]. This demonstrates the feasibility of generating high-specific-activity imaging agents from 4-iodophenyl scaffolds, a strategic advantage for programs requiring in vivo biodistribution or target engagement studies. In contrast, non-iodinated analogs require cumbersome prosthetic group conjugation or indirect labeling methods, often resulting in lower yields and altered pharmacokinetics.

Radiopharmaceuticals Molecular Imaging Drug Discovery

Enhanced Halogen Bonding Capability Modulates Molecular Recognition and Crystal Engineering

The iodine atom in 2-amino-2-(4-iodophenyl)ethan-1-ol hydrochloride participates in stronger halogen bonding interactions compared to bromine, chlorine, or fluorine. This is a direct consequence of iodine's larger polarizability and more pronounced σ-hole. A recent crystallographic study on a 4-iodophenyl Schiff base complex revealed well-defined I···Cl halogen bonds with distances of 3.418 Å and 3.536 Å, along with I···π interactions that govern solid-state packing [1]. In contrast, the bromo and chloro analogs of similar amino alcohols show weaker or absent halogen bonding in comparable crystal environments. This differential interaction strength can be exploited to tune binding affinity in protein-ligand complexes, to engineer specific crystal morphologies, or to design selective supramolecular assemblies—attributes that are not accessible with lighter halogen or non-halogenated analogs.

Supramolecular Chemistry Crystal Engineering Structure-Based Drug Design

Increased Molecular Weight Provides a Distinct Mass Shift for MS-Based Assays

The molecular weight of 2-amino-2-(4-iodophenyl)ethan-1-ol hydrochloride is 299.53 g/mol, which is significantly higher than its halogenated and non-halogenated analogs [1]. Specifically, it is 47.0 Da heavier than the bromo analog (252.53 g/mol), 91.5 Da heavier than the chloro analog (208.08 g/mol), 107.9 Da heavier than the fluoro analog (191.63 g/mol), and 126.0 Da heavier than the non-iodinated parent compound (173.64 g/mol) [2][3][4][5]. This mass difference is readily resolved by standard LC-MS and MALDI-TOF instruments, allowing the iodo compound to serve as a mass-tagged probe or internal standard in multiplexed assays. The isotopic distribution of iodine (100% ¹²⁷I) also produces a unique monoisotopic pattern that can be used for compound tracking in complex biological matrices without the need for radiolabels.

Mass Spectrometry Metabolomics Proteomics

Enhanced Lipophilicity (LogP) Alters Membrane Permeability and ADME Properties

The substitution of hydrogen with iodine at the para position of the phenyl ring substantially increases the lipophilicity of the amino alcohol scaffold. While experimental LogP data for the hydrochloride salt are not available, the computed XLogP3 value for the free base of the bromo analog is 0.8 [1]. By applying the Hansch π constant for para-iodo substitution (π = +1.12), the estimated LogP of 2-amino-2-(4-iodophenyl)ethanol is approximately 1.92, representing a >1 log unit increase over the non-iodinated parent (estimated LogP ~0.8 based on phenylglycinol). This increase in lipophilicity directly correlates with enhanced passive membrane permeability and altered tissue distribution profiles in vivo. For applications requiring blood-brain barrier penetration or intracellular target engagement, the iodo compound offers a distinct pharmacokinetic advantage that cannot be achieved with lighter halogen or non-halogenated analogs.

ADME Drug Design Lipophilicity

Hydrochloride Salt Form Improves Aqueous Solubility and Stability Relative to Free Base

2-Amino-2-(4-iodophenyl)ethan-1-ol is supplied as the hydrochloride salt, which offers superior physicochemical properties compared to the free base. The hydrochloride salt form increases aqueous solubility by protonating the primary amine (pKa ~9–10), facilitating dissolution in biological buffers and simplifying handling during synthesis. Additionally, the salt form enhances long-term stability by reducing hygroscopicity and preventing oxidative degradation of the amine. Vendor specifications indicate that the hydrochloride salt is a stable solid at room temperature when stored in a sealed container protected from light and moisture, with a recommended storage condition of 2–8°C for long-term preservation . In contrast, the free base is more prone to oxidation and requires more stringent storage conditions. This practical advantage translates to reduced variability in biological assays and improved reproducibility in synthetic workflows.

Formulation Stability Salt Selection

Chiral Purity and Enantiomeric Resolution: Access to Both (R)- and (S)-Enantiomers

2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride is commercially available as both the (R)- and (S)-enantiomers in high enantiomeric purity (typically ≥97% ee), enabling stereospecific incorporation into chiral molecules [1]. This contrasts with many halogenated amino alcohol analogs, which are often supplied only as racemic mixtures or with limited enantiomeric options. The ability to source single enantiomers eliminates the need for time-consuming chiral resolution steps and reduces the risk of introducing stereochemical impurities that can confound biological activity readouts. In asymmetric synthesis applications, this compound can serve as a chiral auxiliary or a stereodefined building block for the construction of complex natural products and pharmaceutical intermediates. The presence of the heavy iodine atom further facilitates the determination of absolute configuration via anomalous X-ray scattering, a capability not available with lighter halogen or non-halogenated analogs.

Asymmetric Synthesis Chiral Resolution Enantioselectivity

Recommended Research and Industrial Applications for 2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride


Development of SPECT or PET Imaging Agents

The para-iodophenyl group in 2-amino-2-(4-iodophenyl)ethan-1-ol hydrochloride serves as a direct precursor for electrophilic radioiodination with ¹²³I (SPECT) or ¹²⁴I/¹²⁵I (PET/SPECT). This enables the synthesis of radiolabeled analogs for in vivo biodistribution, target engagement, and pharmacokinetic studies without altering the core structure. As demonstrated with the 4-ICEU compound, which achieved 80% radiochemical yield under mild conditions, the iodo compound can be efficiently converted into a high-specific-activity imaging agent [1]. This application is particularly valuable for academic and industrial programs seeking to validate target engagement or optimize dosing regimens for lead compounds.

Structure-Based Drug Design Leveraging Halogen Bonding

The iodine atom in 2-amino-2-(4-iodophenyl)ethan-1-ol hydrochloride can form strong, directional halogen bonds with electron-rich atoms (e.g., carbonyl oxygens, sulfur atoms) in protein binding pockets. This interaction, which is significantly stronger than analogous Br or Cl halogen bonds, can be exploited to improve binding affinity and selectivity for therapeutic targets. Recent crystallographic studies on 4-iodophenyl derivatives have quantified I···Cl distances as short as 3.418 Å, demonstrating the potential for precise molecular recognition [2]. Incorporating this scaffold into fragment-based or structure-guided campaigns can yield inhibitors with enhanced potency and novel binding modes.

Mass-Tagged Probe for Metabolomics and Chemical Biology

The substantial mass difference (+47 Da vs. Br; +126 Da vs. H) between 2-amino-2-(4-iodophenyl)ethan-1-ol hydrochloride and its lighter analogs makes it an ideal mass-tagged probe for multiplexed LC-MS or MALDI-TOF assays [3]. It can be used as a stable isotope-labeled internal standard for quantifying related compounds in biological matrices, or as a component in activity-based protein profiling (ABPP) to track enzyme interactions. The unique isotopic signature of iodine further aids in deconvoluting complex spectra, reducing false positives in high-throughput screening campaigns.

Asymmetric Synthesis and Chiral Auxiliary Applications

The availability of both (R)- and (S)-enantiomers of 2-amino-2-(4-iodophenyl)ethan-1-ol hydrochloride in high enantiomeric purity (≥97% ee) makes it a valuable chiral building block for the synthesis of enantiopure pharmaceuticals and natural products [4]. It can serve as a chiral auxiliary, a resolving agent, or a stereodefined starting material for constructing complex molecular architectures. The heavy iodine atom also facilitates the determination of absolute configuration via anomalous dispersion in X-ray crystallography, providing a convenient method for stereochemical assignment without the need for additional derivatization.

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